4-(Azepan-1-yl)-3-nitrobenzoic acid
Overview
Description
4-(Azepan-1-yl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Physical Properties
- Crystal Structures and Physico-Chemical Properties : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized, and their structures were determined through X-ray crystallography. These complexes displayed unique bonding features and physical properties, including thermal, magnetic, and impedance characteristics (D'angelo et al., 2008).
Photophysical Behavior
- Effect of Amino Moiety on Fluorophores : The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, including 4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazole, were studied to understand their photophysical behavior. These structures demonstrated significant electron delocalization, influencing their optical properties (Saha, 2002).
Redox Processes
- Charge-Transfer in Redox Reactions : The redox reactions of (4-nitrobenzoate)Re(CO)(3) (azine) complexes were investigated. These involved charge transfers from coordinated azine radicals to the 4-nitrobenzoate ligand, revealing insights into intramolecular redox processes (Féliz & Ferraudi, 1998).
Synthesis and Reactivity
- Synthesis of 3-Aminobenzoic Acid : 3-Nitrobenzoic acid, closely related to 4-(azepan-1-yl)-3-nitrobenzoic acid, was synthesized using a nitration reaction with benzoic acid. This process led to the production of 3-aminobenzoic acid, demonstrating its relevance in organic chemistry and industrial applications (Yin Qun, 2010).
Luminescence Studies
- Luminescence of Eu(III) and Tb(III) Complexes : Nitrobenzoic acid ligands were used in luminescent lanthanide ion-based coordination polymers. Studies on these complexes provided insights into their luminescence properties, showcasing the impact of nitro-functionalization (de Bettencourt-Dias & Viswanathan, 2006).
Properties
IUPAC Name |
4-(azepan-1-yl)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLIKPXLGXANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387927 | |
Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92109-03-0 | |
Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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